An In-depth Technical Guide to the Characterization of 2-(tetrahydropyran-4-yl)-dihydropyrimidinone
An In-depth Technical Guide to the Characterization of 2-(tetrahydropyran-4-yl)-dihydropyrimidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis, purification, and detailed structural characterization of the novel heterocyclic compound, 2-(tetrahydropyran-4-yl)-dihydropyrimidinone. While specific literature on this exact molecule is emerging, this document establishes a robust analytical cascade based on well-understood principles for the dihydropyrimidinone (DHPM) and tetrahydropyran (THP) pharmacophores. We present detailed, field-proven protocols for synthesis via the Biginelli reaction, followed by a multi-technique approach for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section explains the causality behind experimental choices, ensuring a self-validating system of characterization. This guide is intended to serve as a primary technical resource for researchers engaged in the synthesis and development of novel DHPM-based therapeutic agents.
Introduction: Rationale and Significance
The dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, renowned for a wide spectrum of pharmacological activities, including roles as calcium channel blockers, antiviral, and anti-inflammatory agents.[1] The synthesis of novel DHPM derivatives is a major focus in modern drug discovery. The archetypal method for their synthesis is the acid-catalyzed, three-component Biginelli reaction, first reported in 1891.[2] This one-pot condensation of an aldehyde, a β-ketoester, and urea offers a straightforward and efficient route to this valuable heterocyclic system.[2][3]
The tetrahydropyran (THP) ring is another crucial moiety in medicinal chemistry. As a saturated six-membered heterocycle, it often serves as a bioisostere for other cyclic systems and is a core component of pyranose sugars like glucose.[4] Its incorporation into small molecules can enhance aqueous solubility, improve metabolic stability, and provide specific hydrogen bonding interactions with biological targets.
The combination of these two pharmacophores in 2-(tetrahydropyran-4-yl)-dihydropyrimidinone presents a molecule of significant interest for drug discovery programs. This guide provides the necessary technical foundation for its unambiguous synthesis and characterization.
Synthesis and Purification
The most logical and efficient route to the target compound is a Biginelli condensation.[5] This reaction involves the acid-catalyzed cyclocondensation of tetrahydropyran-4-carboxaldehyde, urea, and a β-ketoester such as ethyl acetoacetate.[2]
Caption: Proposed synthetic pathway via the Biginelli reaction.
Step-by-Step Experimental Protocol: Synthesis
-
Rationale: This protocol employs ethanol as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. A catalytic amount of strong acid, such as HCl, is essential to protonate the aldehyde, facilitating nucleophilic attack.[6]
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (0.1 mol), urea (0.15 mol), and tetrahydropyran-4-carboxaldehyde (0.1 mol).
-
Add 25 mL of ethanol to the mixture.
-
While stirring, add 3-4 drops of concentrated hydrochloric acid (HCl) as a catalyst.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (See Section 4.4.1).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration, washing with cold water.
-
Allow the crude product to air dry.
Protocol: Purification
-
Rationale: Recrystallization is a cost-effective and efficient method for purifying solid organic compounds. Ethanol is a common choice as it typically dissolves the DHPM product well at high temperatures and poorly at low temperatures, allowing for recovery of pure crystals upon cooling.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
-
Assess purity via HPLC and melting point determination.
Structural Elucidation and Characterization
A multi-faceted analytical approach is required to confirm the identity and purity of the synthesized compound. The data from each technique should be cross-validated to provide an unambiguous structural assignment.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information on the chemical environment and neighboring protons, while ¹³C NMR identifies all unique carbon atoms.
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point. The exchangeable N-H protons of the DHPM ring will be clearly visible.[1]
Expected ¹H NMR Resonances (DMSO-d₆, 400 MHz):
| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| NH (Position 1) | ~9.0-9.5 | Singlet (broad) | D₂O exchangeable.[1] |
| NH (Position 3) | ~7.0-8.0 | Singlet (broad) | D₂O exchangeable.[1] |
| CH (Position 4) | ~4.5-5.0 | Doublet | Benzylic-type proton, coupled to the THP methine proton. |
| THP-CH (Position 4') | ~2.0-2.5 | Multiplet | Methine proton on the THP ring. |
| THP-CH₂ (O-CH₂) | ~3.5-3.9 | Multiplet | Protons adjacent to the ring oxygen.[7] |
| THP-CH₂ | ~1.4-1.8 | Multiplet | Remaining THP ring protons.[7] |
| CH₃ (Position 6) | ~2.2 | Singlet | Methyl group on the DHPM ring. |
| Ester-OCH₂ | ~4.0 | Quartet | Ethyl group methylene. |
| Ester-CH₃ | ~1.1 | Triplet | Ethyl group methyl. |
Expected ¹³C NMR Resonances (DMSO-d₆, 100 MHz):
| Carbon Assignment | Expected δ (ppm) | Notes |
|---|---|---|
| C=O (Position 2) | ~152 | Urea-type carbonyl. |
| C=O (Ester) | ~165 | Ester carbonyl. |
| C=C (Position 5) | ~100 | Olefinic carbon. |
| C=C (Position 6) | ~148 | Olefinic carbon bearing the methyl group. |
| CH (Position 4) | ~55 | Chiral center. |
| THP-CH₂ (O-CH₂) | ~67 | Carbons adjacent to the ring oxygen. |
| THP-CH | ~40 | Methine carbon. |
| THP-CH₂ | ~30-35 | Remaining THP ring carbons. |
| CH₃ (Position 6) | ~18 | Methyl group. |
| Ester-OCH₂ | ~59 | Ethyl group methylene. |
| Ester-CH₃ | ~14 | Ethyl group methyl. |
Mass Spectrometry (MS)
-
Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) fragments the molecule in a controlled way, providing data that confirms the connectivity of the molecular structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.[8]
Protocol:
-
Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.
-
Infuse the solution into an ESI-MS instrument.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform an HRMS scan to determine the exact mass.
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate an MS/MS spectrum.
Expected Results:
-
Molecular Formula: C₁₄H₂₂N₂O₄
-
Monoisotopic Mass: 282.1580 g/mol
-
Expected [M+H]⁺ (HRMS): 283.1652
-
Key Fragmentation Pathways: The fragmentation of DHPMs is complex, but characteristic losses can be expected.[9][10] Common fragmentation would involve the loss of the ester group, cleavage within the tetrahydropyran ring, and retro-Biginelli type reactions.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and simple technique to identify the key functional groups present in the molecule.
Protocol:
-
Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3100-3400 | Broad peaks indicative of hydrogen bonding. |
| C-H Stretch (sp³ & sp²) | 2850-3100 | Aliphatic and olefinic C-H bonds. |
| C=O Stretch (Urea) | 1650-1690 | Carbonyl of the DHPM ring. |
| C=O Stretch (Ester) | 1700-1720 | Ester carbonyl. |
| C=C Stretch | 1620-1640 | Olefinic bond in the DHPM ring. |
| C-O-C Stretch (Ether) | 1050-1150 | Characteristic of the tetrahydropyran ring. |
Chromatographic Analysis
-
Rationale: TLC is an indispensable tool for monitoring reaction progress and making a preliminary assessment of purity.
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Rationale: HPLC is the gold standard for determining the final purity of the compound. A reverse-phase method is typically employed for molecules of this polarity.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 10% B to 90% B over 15 minutes.
-
Detection: UV detector set at a wavelength where the chromophore absorbs, typically around 220-260 nm.
-
Purity Assessment: The purity is calculated from the relative peak area of the main product peak compared to the total area of all peaks.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₄ | Calculated |
| Molecular Weight | 282.34 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| IUPAC Name | ethyl 6-methyl-2-oxo-4-(tetrahydropyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | IUPAC |
Conclusion
The comprehensive characterization of 2-(tetrahydropyran-4-yl)-dihydropyrimidinone requires a synergistic application of synthetic chemistry and modern analytical techniques. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to synthesize, purify, and unambiguously confirm the structure of this novel compound. The validation of its structure through the orthogonal methods of NMR, MS, and IR spectroscopy, coupled with purity confirmation by HPLC, ensures the high quality of the material necessary for subsequent studies in drug development and medicinal chemistry.
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